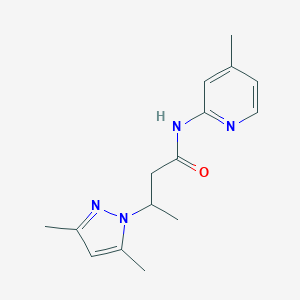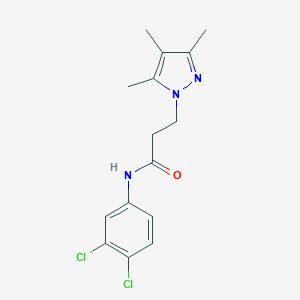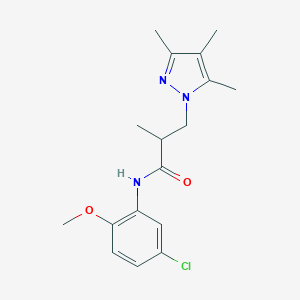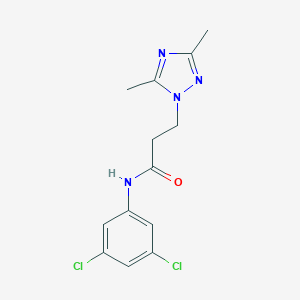![molecular formula C23H24ClN3O4S B500347 N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide CAS No. 877987-97-8](/img/structure/B500347.png)
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide, also known as NCL-2, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and tumor growth. This compound also inhibits the activity of phosphodiesterase-5 (PDE-5), an enzyme involved in the regulation of blood flow, which has potential applications in the treatment of erectile dysfunction.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. This compound also has potential applications in the treatment of neurological disorders by modulating the activity of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide in lab experiments is its high potency and selectivity, which allows for precise targeting of specific enzymes and signaling pathways. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide could focus on its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies could investigate the optimal dosing and administration of this compound to maximize its therapeutic effects. Finally, the development of more soluble analogs of this compound could improve its bioavailability and efficacy in vivo.
In conclusion, this compound, or this compound, is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research could focus on its potential applications in other diseases and the development of more soluble analogs.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide involves the reaction of 5-chloro-2-methoxyaniline with 1-(2-naphthylsulfonyl)piperazine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic anhydride and sodium acetate to obtain this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory and anti-tumor properties by inhibiting the activity of certain enzymes and signaling pathways in the body.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-31-22-9-7-19(24)15-21(22)25-23(28)16-26-10-12-27(13-11-26)32(29,30)20-8-6-17-4-2-3-5-18(17)14-20/h2-9,14-15H,10-13,16H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVUWKXKNOQDMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Benzoylpiperazin-1-yl)sulfonyl]azepane](/img/structure/B500266.png)











